N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine
CAS No.:
Cat. No.: VC19753159
Molecular Formula: C20H24N6O3
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H24N6O3 |
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Molecular Weight | 396.4 g/mol |
IUPAC Name | 9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine |
Standard InChI | InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1 |
Standard InChI Key | CXSROOKSAJRFTC-NVQRDWNXSA-N |
Isomeric SMILES | CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
Canonical SMILES | CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an adenine base linked to a modified ribose moiety. Key structural modifications include:
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5'-Deoxy-5'-amino substitution: The hydroxyl group at the 5'-position of ribose is replaced by an amino group (), which is further protected by a benzyl group () .
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2'-O,3'-O-Isopropylidene protection: A cyclic acetal formed between the 2'- and 3'-hydroxyls enhances stability during synthetic reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 396.44 g/mol | |
Purity | ≥98% | |
Storage Conditions | -20°C | |
Safety Phrases | Avoid skin/eye contact (24/25) |
The benzyl group enhances solubility in organic solvents, while the isopropylidene acetal prevents undesired side reactions at the 2'- and 3'-positions . Spectroscopic characterization, including -NMR and mass spectrometry, confirms the integrity of these functional groups .
Synthesis and Characterization
Synthetic Strategy
The synthesis involves multi-step protection and functionalization of adenosine derivatives, drawing parallels to methodologies reported for related compounds :
Ribose Protection
The 2'- and 3'-hydroxyls of ribose are protected as an isopropylidene acetal using acetone under acidic conditions, a common strategy in nucleoside chemistry . This step ensures regioselective reactivity at the 5'-position.
5'-Deoxygenation and Amination
5'-Deoxyadenosine intermediates, such as 5'-iodo-5'-deoxyadenosine (CAS 4099-81-4), serve as precursors . Nucleophilic substitution replaces the 5'-iodo group with an amino group using ammonia or benzylamine, followed by benzylation to yield the final product .
Benzyl Protection
The 5'-amino group is benzylated via alkylation with benzyl bromide, enhancing stability and facilitating subsequent coupling reactions .
Analytical Validation
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 396.44 [M+H] .
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NMR Spectroscopy: -NMR reveals characteristic signals for the benzyl group (δ 7.2–7.4 ppm) and isopropylidene methyl groups (δ 1.3–1.5 ppm) .
Applications in Biochemical Research
Oligonucleotide Synthesis
The 5'-amino group enables conjugation to phosphoramidites or solid supports, making this compound valuable for synthesizing modified oligonucleotides . For example, phosphorothiolate linkages incorporating 5'-amino derivatives enhance nuclease resistance in therapeutic RNAs .
Prodrug Development
Photocaging strategies, analogous to those described for 2'-amino-5'- O-photocaged nucleotides, could utilize the benzyl group as a photolabile protecting group for controlled drug release .
Enzyme Inhibition Studies
The deoxygenated ribose mimics deoxyribose, potentially inhibiting enzymes like ribonucleotide reductase. Such applications are inferred from studies on 5'-deoxyadenosine analogs .
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